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Compound of Interest

Compound Name:
1-Methyl-2-oxopyrrolidine-3-

carboxylic acid

Cat. No.: B1284075 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered lactam, represents a privileged scaffold in medicinal

chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique

structural and physicochemical properties, including its ability to form key hydrogen bonds and

its conformational flexibility, have made it a cornerstone in the design of molecules targeting a

wide range of biological processes. This technical guide provides a comprehensive overview of

the burgeoning therapeutic applications of substituted pyrrolidinones, with a focus on their

potential in oncology, infectious diseases, and neurodegenerative disorders. Detailed

experimental protocols, quantitative biological data, and visual representations of key

mechanisms and workflows are presented to facilitate further research and development in this

exciting field.

Anticancer Applications of Substituted
Pyrrolidinones
Substituted pyrrolidinones have emerged as a promising class of anticancer agents, exhibiting

efficacy against various cancer cell lines through diverse mechanisms of action. These include

the inhibition of key enzymes involved in cancer progression, such as histone deacetylases

(HDACs) and monoacylglycerol lipase (MAGL), as well as the induction of apoptosis and cell

cycle arrest.
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Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted

pyrrolidinone derivatives against various cancer cell lines.
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Compound
ID

Substitutio
n Pattern

Target/Mec
hanism

Cancer Cell
Line

IC50/EC50
(µM)

Reference

3h
Polysubstitut

ed pyrrolidine

Proliferation

inhibition

HCT116

(Colon)
2.9 - 16 [1][2]

3k
Polysubstitut

ed pyrrolidine

Proliferation

inhibition,

G0/G1 cell

cycle arrest,

apoptosis

induction

HCT116

(Colon),

HL60

(Leukemia)

2.9 - 16 [1][2]

Pyrrolidinone-

Hydrazone

13

Diphenylamin

e-pyrrolidin-2-

one-

hydrazone

with 5-

nitrothiophen

e

Cytotoxicity
IGR39

(Melanoma)
2.50 ± 0.46 [3]

PPC-1

(Prostate)
3.63 ± 0.45 [3]

MDA-MB-231

(Breast)
5.10 ± 0.80 [3]

Panc-1

(Pancreatic)
5.77 ± 0.80 [3]

Benzoxazole

clubbed 2-

pyrrolidinone

19

4-NO2

substituted

phenyl

MAGL

inhibition

SNB-75

(CNS

Cancer)

8.4 nM (IC50

for MAGL)
[4]

Benzoxazole

clubbed 2-

pyrrolidinone

20

4-SO2NH2

substituted

phenyl

MAGL

inhibition

SNB-75

(CNS

Cancer)

7.6 nM (IC50

for MAGL)
[4]
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5-oxo-1-

(3,4,5-

trimethoxyph

enyl)pyrrolidi

ne-3-

carboxylic

acid

derivative

1,3,4-

oxadiazolethi

one ring

Cytotoxicity A549 (Lung)

Reduces

viability to

28.0%

[5]

5-oxo-1-

(3,4,5-

trimethoxyph

enyl)pyrrolidi

ne-3-

carboxylic

acid

derivative

4-

aminotriazole

thione ring

Cytotoxicity A549 (Lung)

Reduces

viability to

29.6%

[5]

Key Mechanisms of Action and Signaling Pathways
Histone Deacetylase (HDAC) Inhibition: Certain substituted pyrrolidinones act as HDAC

inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin

compaction and repression of tumor suppressor genes. By inhibiting HDACs, these compounds

promote histone acetylation, leading to a more open chromatin structure, re-expression of

tumor suppressor genes, and ultimately, cancer cell growth arrest and apoptosis.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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